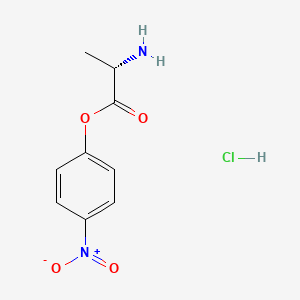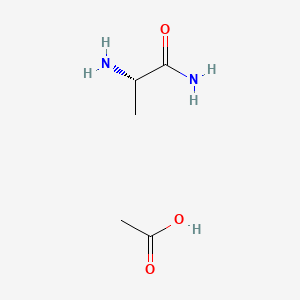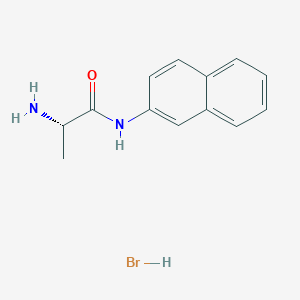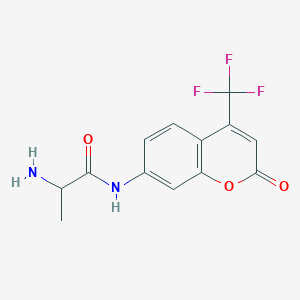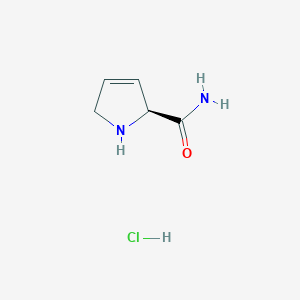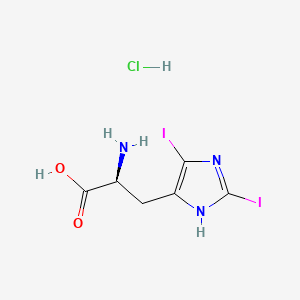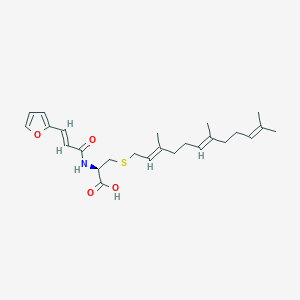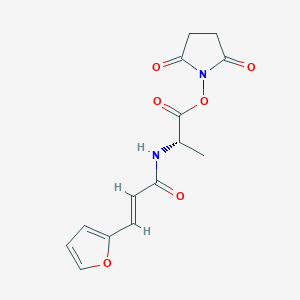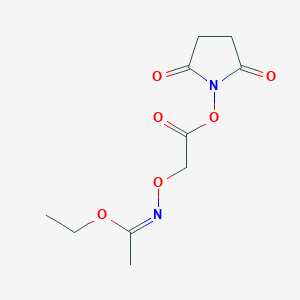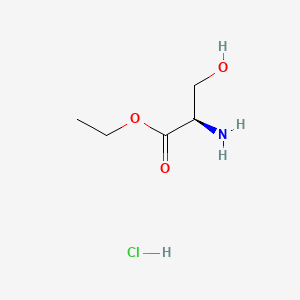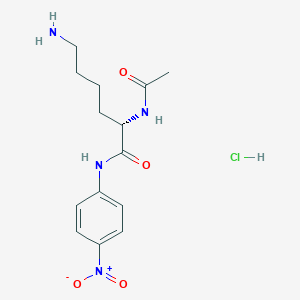
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride is a useful research compound. Its molecular formula is C14H20N4O4 and its molecular weight is 308.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amidase Activity in Urokinase
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride (ALNA) has been studied for its role in amidase activity of urokinase. ALNA, a model of the natural urokinase substrate plasminogen, is utilized for spectro-photometric analysis in urokinase assays, offering higher sensitivity compared to other substrates (Petkov, Christova, & Karadjova, 1973).
Chromogenic Substrates for Trypsin
ALNA has been synthesized and analyzed as a substrate for trypsin, a type of protease. Its hydrolysis, producing the yellow compound p-nitroaniline, allows for colorimetric procedures to measure enzymatic activity (Erlanger, Kokowsky, & Cohen, 1961).
Synthesis of Novel Plasmin Substrates
ALNA has facilitated the development of novel plasmin substrates. Its mild synthesis conditions and utility in creating sensitive substrates for plasmin highlight its significance in biochemical research (Wijkmans, Nagel, & Bloemhoff, 1996).
Absorption and Hydrolysis Studies
Studies on the intestinal absorption of amino acid derivatives have utilized ALNA. These investigations provide insights into the structural requirements for membrane hydrolysis and peptidase activity in the intestinal tract (Amidon, Chang, Fleisher, & Allen, 1982).
Antifibrinolytic Activities
ALNA has been studied for its antifibrinolytic activities, particularly its interaction with plasmin and its role in inhibiting the active site of plasmin. Such studies are crucial for understanding the mechanisms of antifibrinolytics and their potential therapeutic applications (Anonick, Vasudevan, & Gonias, 1992).
Papain-Catalyzed Hydrolysis
The chemical synthesis of N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide (a related compound to ALNA) and its hydrolysis by papain, a proteolytic enzyme, have been explored to understand the pH-dependence and kinetics of enzyme-substrate interactions (Mackenzie, Malthouse, & Scott, 1985).
Subtilisin and Alpha-Chymotrypsin Catalyzed Peptide Synthesis
ALNA plays a role in the synthesis of peptides catalyzed by enzymes like subtilisin and alpha-chymotrypsin. This research provides insights into the efficiency and specificity of these enzymes in peptide bond formation (Stepanov, Terent’eva, Voyushina, & Gololobov, 1995).
Primary and Secondary Structure Investigations
Research on the primary and secondary structure of proteins like ubiquitin has utilized ALNA in studying N epsilon-acetylation, revealing insights into protein conformation and stability (Zhu et al., 1986).
Mechanism of Action
Target of Action
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride primarily targets specific enzymes . It serves as a substrate or a chromogenic reagent for these enzymes, allowing for their detection, quantification, and characterization .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate. The enzymes recognize the compound and bind to it, initiating a series of biochemical reactions. The compound’s unique chemical properties make it suitable for enzymatic analysis and investigation .
Biochemical Pathways
It is known that the compound is involved in the enzymatic reactions of the target enzymes . The compound’s interaction with these enzymes can lead to changes in the enzymes’ activity, which can have downstream effects on various biochemical pathways.
Result of Action
The primary result of the action of this compound is the detection, quantification, and characterization of specific enzymes . By serving as a substrate or chromogenic reagent, the compound allows researchers to study the activity of these enzymes.
Biochemical Analysis
Biochemical Properties
N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes. It interacts with enzymes such as trypsin and chymotrypsin, which cleave the peptide bond between the lysine residue and the p-nitroanilide group. This cleavage releases p-nitroaniline, a chromogenic product that can be measured spectrophotometrically. The interaction between this compound and these enzymes is highly specific, making it a valuable tool for studying protease activity .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cell culture studies, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the cleavage of this compound by proteases can activate or deactivate signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding the role of proteases in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes. Upon binding to the active site of enzymes like trypsin and chymotrypsin, the peptide bond between the lysine residue and the p-nitroanilide group is cleaved. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The specificity of this interaction allows for precise measurement of protease activity and provides insights into enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation. In in vitro studies, the activity of this compound as a substrate for proteases remains consistent over short-term experiments. Long-term studies may require careful monitoring of its stability to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for protease activity assays without causing adverse effects. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve optimal results without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as trypsin and chymotrypsin, which cleave the compound to release p-nitroaniline. This reaction is part of the broader metabolic process of protein degradation and turnover. The compound’s role in these pathways provides valuable insights into the regulation of protease activity and its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and ensuring accurate measurements of protease activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with proteolytic enzymes. The localization of this compound affects its activity and function, making it a valuable tool for studying protease activity in different cellular contexts .
Properties
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQBHVCNLUPQM-ZOWNYOTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
